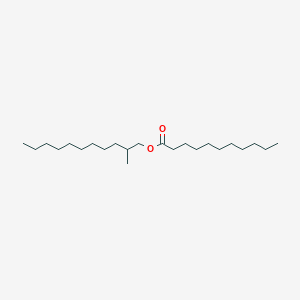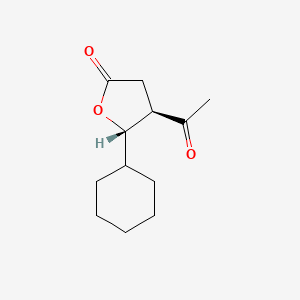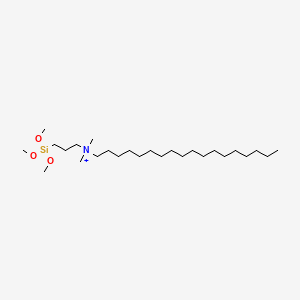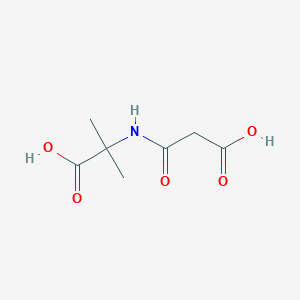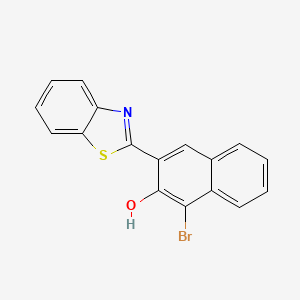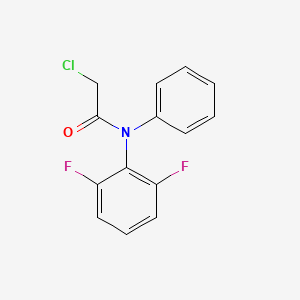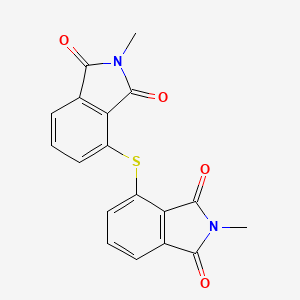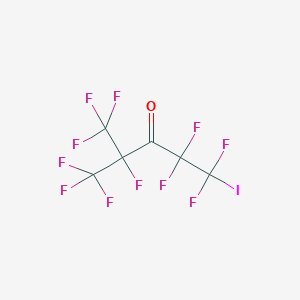
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one is a fluorinated organic compound with the molecular formula C7H2F8IO. This compound is notable for its high degree of fluorination and the presence of both iodine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one typically involves multiple steps, including halogenation and fluorination reactions. One common synthetic route includes the following steps:
Halogenation: Starting with a suitable hydrocarbon precursor, halogenation is performed to introduce iodine atoms.
Fluorination: The halogenated intermediate is then subjected to fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.
Trifluoromethylation: Introduction of the trifluoromethyl group is achieved using reagents like trifluoromethyl iodide under specific conditions.
Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis, maintaining strict control over reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple fluorine atoms makes it reactive towards nucleophilic addition reactions.
Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Mécanisme D'action
The mechanism by which 1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The high electronegativity of fluorine atoms and the presence of iodine contribute to its reactivity and ability to form stable complexes with biological molecules. Pathways involved may include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one can be compared with other fluorinated compounds, such as:
1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: Similar in structure but lacks the iodine atom, leading to different reactivity and applications.
1,1,1,4,4,5,5,5-Octafluoro-2-pentyne: Contains a triple bond, which imparts different chemical properties and reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: An alcohol derivative with different functional groups and applications.
The uniqueness of this compound lies in its combination of fluorine, iodine, and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
93822-96-9 |
|---|---|
Formule moléculaire |
C6F11IO |
Poids moléculaire |
423.95 g/mol |
Nom IUPAC |
1,1,1,2,4,4,5,5-octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one |
InChI |
InChI=1S/C6F11IO/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 |
Clé InChI |
AXAFCLDTLRJUCL-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)I)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


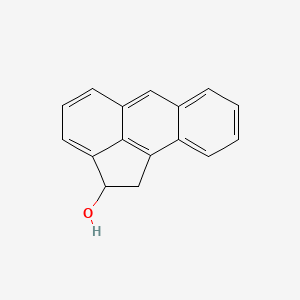
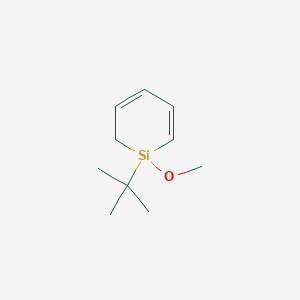
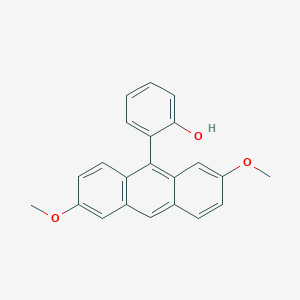
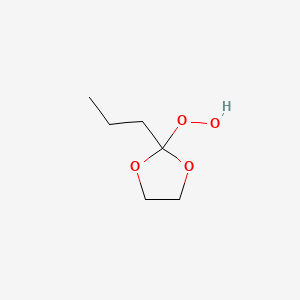
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
